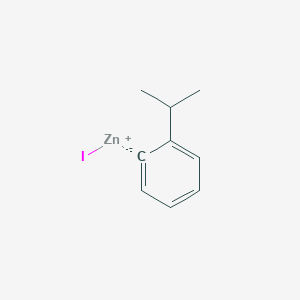
2-Iso-propylphenylzinc iodide
Vue d'ensemble
Description
2-Iso-propylphenylzinc iodide is a crucial compound used in the biomedical industry for the synthesis of various drugs . It acts as a key reagent in the preparation of pharmaceutical intermediates and fine chemicals . Its unique properties make it an ideal choice for creating molecules aimed at treating specific diseases and disorders, such as cancer and neurological conditions .
Applications De Recherche Scientifique
Diastereoconvergent Negishi Cross-Coupling
A study by Moriya and Knochel demonstrates the application of functionalized cyclohexylzinc reagents in highly diastereoselective Pd-catalyzed cross-coupling reactions. These reactions display good functional group tolerance and high diastereoselectivities, providing insights into the broad utility of zinc reagents in organic synthesis, potentially including 2-Iso-propylphenylzinc iodide for the formation of complex molecules under mild conditions (Moriya & Knochel, 2014).
Synthesis of Polycyclic Aromatic Iodides
Research by Yao, Campo, and Larock outlines a method for synthesizing substituted polycyclic aromatic iodides, which could serve as a framework for understanding the reactions involving arylzinc iodides like this compound. This method shows the versatility of iodides in constructing complex aromatic systems, suggesting a possible area of application for similar zinc iodides (Yao, Campo, & Larock, 2004).
Radical Pathway in the Formation of Allenylzincs
Jammi et al. provided theoretical support for the involvement of a radical pathway in the formation of allenylzincs from propargyl iodides, indicating the potential for this compound to participate in radical reactions. This study highlights the importance of zinc coordination in influencing reaction pathways and outcomes, offering a perspective on the mechanistic intricacies of reactions involving zinc compounds (Jammi et al., 2013).
Ionic Conductivity and Spectroscopic Studies
Jerman et al. investigated the ionic conductivity, infrared, and Raman spectroscopic properties of iodide-containing ionic liquids, shedding light on the potential electrochemical applications of iodide compounds. While not directly related to this compound, this research provides insight into the electrochemical behavior of iodides, suggesting possible research directions for zinc iodides in ionic conductivity (Jerman et al., 2008).
Propriétés
IUPAC Name |
iodozinc(1+);propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.HI.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFWPMSDEYBRSS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=[C-]1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)
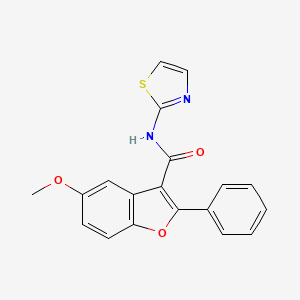
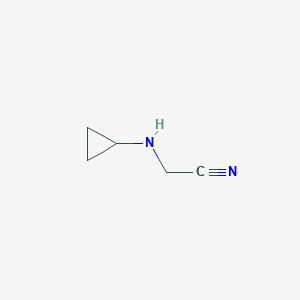

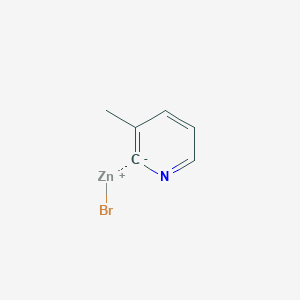
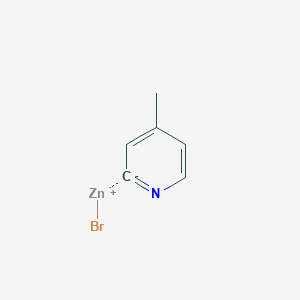

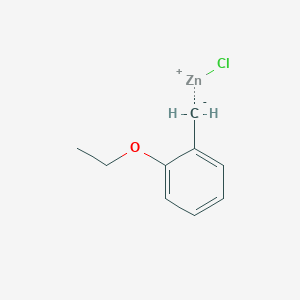

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7-nitroisoquinolin-1-yl)carbamate](/img/structure/B3258832.png)
![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)

